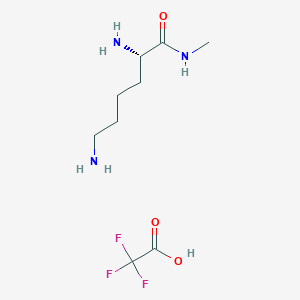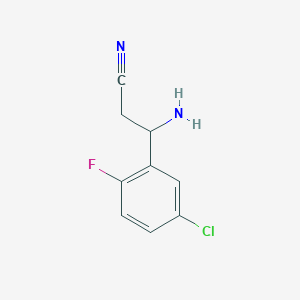
2,2,4,4-Tetramethyloxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyloxetan-3-amine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of an oxetane ring substituted with four methyl groups and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyloxetan-3-amine can be achieved through several synthetic routes. One common method involves the amination of 2,2,4,4-tetramethyloxetan-3-one using ammonia or an amine source under reducing conditions. The reaction typically requires a catalyst such as palladium or nickel and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyloxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyloxetan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity through its strained ring structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyloxetan-3-one: A ketone analog with similar structural features but different reactivity.
2,2,4,4-Tetramethyl-1,3-cyclobutanediamine: A diamine with a similar carbon skeleton but different functional groups.
Uniqueness
2,2,4,4-Tetramethyloxetan-3-amine is unique due to the presence of both an oxetane ring and an amine group, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyloxetan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 |
Clé InChI |
PIZUBEVLRUUMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(O1)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


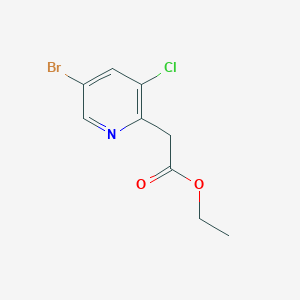
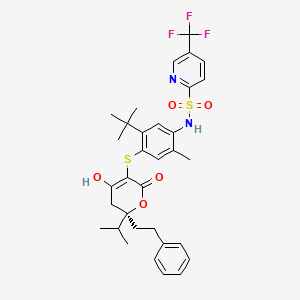
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


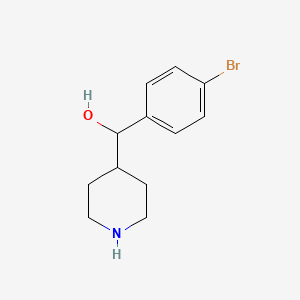
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
